(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid
Overview
Description
(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid is a useful research compound. Its molecular formula is C20H21N5O8 and its molecular weight is 459.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid is a complex molecule with significant potential for various biological activities. This article reviews its synthesis, structural properties, and biological implications based on diverse scientific literature.
- Molecular Formula : C20H21N5O8
- Molecular Weight : 459.4 g/mol
- IUPAC Name : (2S)-2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Structural Characteristics
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of amino and hydroxy groups enhances its potential for interactions with biological targets.
Antitumor Properties
Research indicates that derivatives of the pyrimidine moiety exhibit significant antitumor activity. For instance:
- Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit enzymes involved in nucleotide biosynthesis, such as GARFTase and AICARFTase. This dual inhibition can effectively deplete purine nucleotides in tumor cells, potentially overcoming drug resistance mechanisms .
Antimicrobial Effects
The structural components of this compound suggest potential antimicrobial properties. Studies on related imidazole derivatives have demonstrated notable antimicrobial effects, indicating that similar modifications in the pyrimidine structure could yield compounds with significant antibacterial or antifungal activity .
Enzyme Inhibition
The compound's ability to inhibit key enzymes in metabolic pathways is crucial for its biological activity:
Enzyme | Effect | Reference |
---|---|---|
GARFTase | Inhibition of purine synthesis | |
AICARFTase | Inhibition of purine synthesis | |
Other metabolic enzymes | Potential inhibition observed |
Case Studies and Research Findings
- Pyrimidine Derivatives as Antitumor Agents :
- Transport Mechanisms :
- Toxicity Profiles :
Properties
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O8/c21-19-24-14-13(16(29)25-19)20(33,18(32)23-14)8-7-9-1-3-10(4-2-9)15(28)22-11(17(30)31)5-6-12(26)27/h1-4,11,33H,5-8H2,(H,22,28)(H,26,27)(H,30,31)(H4,21,23,24,25,29,32)/t11-,20?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKTVWRVKYXKTO-ZOZMEPSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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